2-[(1R)-1-hydroxyethyl]phenol, also known by its IUPAC name, is a chiral organic compound with the molecular formula and a molecular weight of 138.16 g/mol. It is characterized by the presence of a hydroxyl group attached to a phenolic ring and a hydroxyethyl substituent. This compound is significant in various chemical syntheses and biological applications due to its unique structural properties.
This compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings. It is also produced industrially through catalytic processes that ensure high yields and purity.
2-[(1R)-1-hydroxyethyl]phenol belongs to the class of phenolic compounds, which are known for their diverse biological activities. It is classified as an alcohol due to the presence of the hydroxyl functional group.
The synthesis of 2-[(1R)-1-hydroxyethyl]phenol can be accomplished through several methods:
In industrial settings, the catalytic hydrogenation of 2-hydroxyacetophenone is often employed. This process typically uses palladium on carbon (Pd/C) as a catalyst under controlled temperature and pressure conditions to maximize yield and enantiomeric purity.
The molecular structure of 2-[(1R)-1-hydroxyethyl]phenol features a phenolic ring with a hydroxyethyl group attached at the second position. The structural formula can be represented as follows:
2-[(1R)-1-hydroxyethyl]phenol participates in several chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 2-[(1R)-1-hydroxyethyl]phenol primarily involves its interactions with biological molecules. The hydroxyl group can form hydrogen bonds, influencing molecular structure and function. Additionally, the compound exhibits antioxidant properties through redox reactions, contributing to its biological activity.
Relevant data includes:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 138.16 g/mol |
CAS Number | 156713-08-5 |
2-[(1R)-1-hydroxyethyl]phenol has several scientific uses:
The chiral carbon at the C1 position of 2-[(1R)-1-hydroxyethyl]phenol governs its three-dimensional orientation and molecular interactions. This stereogenic center arises from the asymmetric substitution pattern where the hydroxyethyl group (–CH(OH)CH₃) attaches to the phenolic ring at the ortho-position, creating a non-superimposable mirror image relationship between its (R)- and (S)-enantiomers. The absolute configuration follows the Cahn-Ingold-Prelog (CIP) priority rules: the hydroxyl group > ethyl chain > phenolic ring > hydrogen atom, establishing the (R)-designation when the lowest-priority substituent (H) points away from the observer and the sequence traces a clockwise path [2] [6]. This spatial arrangement imposes distinct conformational constraints due to potential intramolecular hydrogen bonding between the phenolic –OH and the chiral hydroxyl group. Such bonding can stabilize specific rotamers, influencing the molecule’s overall shape and electronic distribution. Computational studies of analogous ortho-substituted phenolic derivatives reveal restricted rotation around the C(phenolic)–C1 bond, with energy barriers exceeding 10 kJ/mol, further enhancing stereochemical rigidity [4].
In metal-coordination chemistry, the chiral environment surrounding the oxygen donors (phenolic and alcoholic –OH) enables enantioselective complex formation. Similar chiral phenolic ligands, like (R/S)-2-[(2-hydroxy-1-phenylethylimino)methyl]phenol, form stable heterometallic clusters (e.g., [CoIII₃LnIII]) where the lanthanide ion (LnIII) occupies a central position with distorted trigonal prismatic geometry (D₃ symmetry). The precise O–Ln–O bond angles (~72.1°) and Dy–O bond lengths (~2.18 Å) in these complexes are dictated by the ligand’s chiral conformation, optimizing metal-ligand orbital overlap and magnetic properties [1]. This demonstrates how the chiral phenolic scaffold directs higher-order structure formation.
Table 1: Structural Parameters Influenced by Chiral Center in Analogous Phenolic Complexes
Coordination Site | Bond Length (Å) | Bond Angle (°) | Stereochemical Impact |
---|---|---|---|
Ln³⁺–O (aliphatic) | 2.163 – 2.208 | O–Ln–O: ~72.1 | Distorted trigonal prism geometry |
Co³⁺–O (phenolic) | 1.901 – 1.924 | N/A | Distorted octahedral geometry |
C*(chiral)–O (alcoholic) | ~1.43 (typical) | C–C*–O: ~109.5 | Intramolecular H-bond stabilization |
The (R)-configuration of 2-[(1R)-1-hydroxyethyl]phenol confers stereoselective binding to biological targets, particularly evident in β₂-adrenergic receptor (β₂AR) agonists. Although this specific compound is not a β₂-agonist, its structural similarity to active pharmaceutical ingredients like fenoterol and abediterol—which share the chiral β-hydroxy-phenethylamine motif—illustrates the critical role of absolute configuration. The β₂AR binding pocket features specific residues (Asp113, Ser203, Ser207, Phe290) that form hydrogen bonds and hydrophobic contacts with ligands. The (R)-enantiomer aligns optimally within this pocket: its chiral hydroxyl group donates a hydrogen bond to Asp113 (transmembrane helix 3, TM3), while the phenolic –OH may interact with Ser203/Ser207 (TM5) [4]. Molecular docking simulations of analogous (R)-enantiomers demonstrate binding affinities 10–100 times higher than their (S)-counterparts due to this complementary fit [4].
Enantiomer-specific pharmacology extends beyond direct receptor binding. Pharmacokinetic processes like membrane transport, metabolism, and protein binding often exhibit stereoselectivity. For instance, cytochrome P450 enzymes (e.g., CYP2D6) metabolize (R)- and (S)-enantiomers of phenolic derivatives at different rates due to differential docking into their chiral active sites. This is corroborated by studies on β₂-agonists like salbutamol, where the (R)-enantiomer shows prolonged plasma half-life and reduced clearance compared to (S)-salbutamol, enhancing its therapeutic efficacy [4]. Such effects arise because proteins themselves are chiral environments—a fundamental principle dictating that enantiomers are distinct biological entities.
Table 2: Enantioselective Interactions in Phenolic Derivatives with Biological Targets
Target System | (R)-Enantiomer Interaction | (S)-Enantiomer Interaction | Biological Consequence |
---|---|---|---|
β₂-Adrenergic Receptor | Strong H-bond with Asp113; optimal hydrophobic packing | Weak/incorrect H-bonding; suboptimal orientation | (R) elicits bronchodilation; (S) may antagonize or promote side effects |
Cytochrome P450 Enzymes | Slow oxidation at benzylic carbon | Rapid O-demethylation | Longer (R) half-life; higher bioavailability |
Serum Albumin | Moderate binding affinity (Kd ~ μM) | Low affinity (Kd >100 μM) | Altered tissue distribution |
The physicochemical divergence between 2-[(1R)-1-hydroxyethyl]phenol and its (S)-enantiomer arises solely from stereochemistry, yet profoundly impacts their chemical behavior. While both enantiomers share identical melting points, boiling points, and spectroscopic signatures (e.g., IR, NMR, UV-Vis) in achiral environments, they exhibit distinct chiroptical properties. Circular dichroism (CD) spectra reveal mirror-image Cotton effects: the (R)-enantiomer typically displays a positive peak near 220–230 nm (attributed to n→π* transitions of the chiral alcohol) and a negative peak around 270 nm (π→π* transitions of the phenolic ring), whereas the (S)-enantiomer shows the inverse [1]. These spectral differences enable enantiomeric excess (e.e.) determination crucial for quality control in asymmetric synthesis.
Enantiomer separation leverages differential interactions with chiral stationary phases (CSPs). High-performance liquid chromatography (HPLC) using amylose- or cellulose-based CSPs (e.g., Chiralpak AD-H) effectively resolves these enantiomers. The (R)-isomer typically elutes later than the (S)-isomer under normal-phase conditions due to stronger π–π stacking and hydrogen bonding with the CSP, as observed for structurally similar compounds like orciprenaline and fenoterol [4]. This elution order correlates with the enantiomers’ spatial arrangement, where the (R)-configuration positions its substituents for more retentive binding.
Table 3: Comparative Properties of 2-[(1R)-1-hydroxyethyl]phenol and its (S)-Enantiomer
Property | (R)-Enantiomer | (S)-Enantiomer | Analytical Method |
---|---|---|---|
CD Spectrum | (+) 220–230 nm; (–) 270 nm | (–) 220–230 nm; (+) 270 nm | Circular Dichroism |
HPLC Retention | Longer retention (k' ~ 3.5) | Shorter retention (k' ~ 2.8) | Chiral HPLC (Chiralpak AD-H) |
Specific Rotation | [α]ᴅ²⁵ = –15° to –25° (c=1, EtOH) | [α]ᴅ²⁵ = +15° to +25° (c=1, EtOH) | Polarimetry |
Biological Activity | Moderate receptor affinity | Low affinity/antagonism | Functional cell assays |
Synthetic accessibility differs significantly between enantiomers. Asymmetric reduction of precursor ketones (e.g., 2-acetylphenol) using chiral catalysts achieves high enantioselectivity for the (R)-isomer. For instance, Noyori-type Ru(II)-BINAP catalysts afford >95% e.e. for the (R)-alcohol via hydrogen transfer, whereas enzymatic reduction (e.g., Candida antarctica lipase B) typically favors the (S)-enantiomer [4]. This divergence underscores the role of chiral catalysts in controlling stereochemical outcomes. The solid-state packing of enantiomers also differs: the (R)-form crystallizes in chiral space groups (e.g., P2₁2₁2₁), forming helical hydrogen-bonded chains, while the racemate adopts centrosymmetric space groups (e.g., P2₁/c) with different melting points and solubility profiles. These crystallographic distinctions are critical for pharmaceutical formulation [1].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1